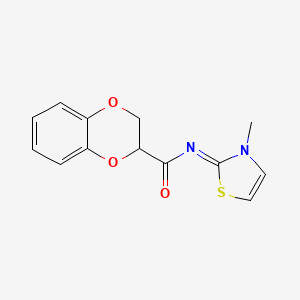
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide, also known as BMT-047, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a small molecule that has been synthesized and studied for its ability to modulate various biological processes.
作用机制
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for its target enzymes and proteins. However, N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. In addition, N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has not been extensively studied in vivo, which limits its potential for clinical applications.
未来方向
There are several future directions for the research of N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide. One direction is to further study its potential therapeutic properties in neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its solubility and potency. Additionally, N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide can be used as a tool compound to study the biological processes that it modulates. Overall, the research of N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has the potential to lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide involves several steps, starting with the reaction of 2-chloro-5-morpholinosulfonylthiophene with N-benzyl-m-toluidine. The resulting intermediate is then reacted with acetic anhydride and purified to obtain N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide. The synthesis of N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has been optimized to yield high purity and high yield, making it a viable compound for further research.
科学研究应用
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has been studied for its potential therapeutic properties in various biological processes. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs. N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-benzyl-N-(3-methylphenyl)-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-19-6-5-9-21(16-19)26(18-20-7-3-2-4-8-20)23(27)17-22-10-11-24(31-22)32(28,29)25-12-14-30-15-13-25/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKLKZREFGHWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CC3=CC=C(S3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol;hydrobromide](/img/structure/B7452360.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)
![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)
![4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B7452391.png)

![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)


![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)